Cas no 180597-96-0 (3-Fluoropropyl trifluoromethanesulfonate)

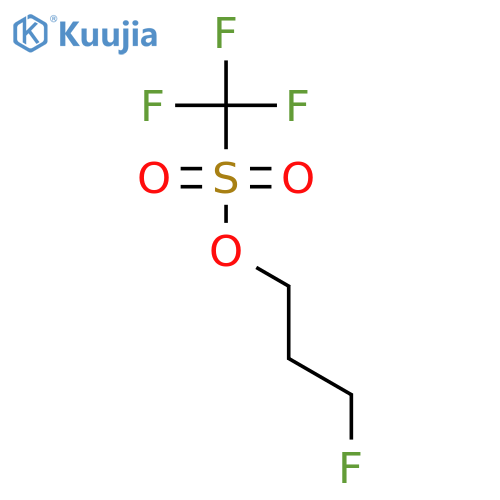

180597-96-0 structure

商品名:3-Fluoropropyl trifluoromethanesulfonate

CAS番号:180597-96-0

MF:C4H6F4O3S

メガワット:210.14725446701

MDL:MFCD07784315

CID:113483

PubChem ID:44717394

3-Fluoropropyl trifluoromethanesulfonate 化学的及び物理的性質

名前と識別子

-

- Methanesulfonic acid,1,1,1-trifluoro-, 3-fluoropropyl ester

- 3-FLUOROPROPYL TRIFLUOROMETHANESULFONATE

- 3-Fluoroprop-1-yl triflate

- PC2905

- 3-FLUOROPROPYL TRIFLUOROMETHANESULPHONATE

- MFCD07784315

- 3-Fluoroprop-1-yl trifluoromethanesulphonate

- AKOS025310289

- CS-0205532

- DTXSID50660173

- A812550

- C4H6F4O3S

- 180597-96-0

- SCHEMBL2013370

- Methanesulfonic acid, 1,1,1-trifluoro-, 3-fluoropropyl ester

- BS-21772

- 3-Fluoropropyltrifluoromethanesulfonate

- 3-Fluoropropyltrifluoromethanesulphonate97%

- 3-Fluoropropyl trifluoromethanesulphonate 97%

- 3-Fluoroprop-1-yltrifluoromethanesulphonate95%

- 3-Fluoroprop-1-yl trifluoromethanesulphonate 95%

- 3-Fluoropropyl trifluoromethanesulfonate

-

- MDL: MFCD07784315

- インチ: InChI=1S/C4H6F4O3S/c5-2-1-3-11-12(9,10)4(6,7)8/h1-3H2

- InChIKey: CFTZHULZUDBHPH-UHFFFAOYSA-N

- ほほえんだ: FCCCOS(C(F)(F)F)(=O)=O

計算された属性

- せいみつぶんしりょう: 209.99700

- どういたいしつりょう: 209.99737787g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- PSA: 51.75000

- LogP: 2.29300

3-Fluoropropyl trifluoromethanesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F600843-500mg |

3-Fluoropropyl trifluoromethanesulfonate |

180597-96-0 | 500mg |

$ 230.00 | 2022-06-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276202-1g |

3-Fluoropropyl trifluoromethanesulfonate |

180597-96-0 | 95% | 1g |

¥1537 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276202-25g |

3-Fluoropropyl trifluoromethanesulfonate |

180597-96-0 | 95% | 25g |

¥16042 | 2023-04-15 | |

| A2B Chem LLC | AA95881-10g |

3-Fluoropropyl trifluoromethanesulfonate |

180597-96-0 | 92% | 10g |

$662.00 | 2024-04-20 | |

| A2B Chem LLC | AA95881-1g |

3-Fluoropropyl trifluoromethanesulfonate |

180597-96-0 | 92% | 1g |

$148.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276202-5g |

3-Fluoropropyl trifluoromethanesulfonate |

180597-96-0 | 95% | 5g |

¥5278 | 2023-04-15 | |

| TRC | F600843-100mg |

3-Fluoropropyl trifluoromethanesulfonate |

180597-96-0 | 100mg |

$ 70.00 | 2022-06-02 | ||

| Apollo Scientific | PC2905-5g |

3-Fluoroprop-1-yl trifluoromethanesulphonate |

180597-96-0 | 97% | 5g |

£553.00 | 2025-02-21 | |

| abcr | AB229220-5g |

3-Fluoropropyl trifluoromethanesulphonate, 97%; . |

180597-96-0 | 97% | 5g |

€415.80 | 2024-04-18 | |

| abcr | AB229220-1g |

3-Fluoropropyl trifluoromethanesulphonate, 97%; . |

180597-96-0 | 97% | 1g |

€138.50 | 2024-04-18 |

3-Fluoropropyl trifluoromethanesulfonate 関連文献

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

180597-96-0 (3-Fluoropropyl trifluoromethanesulfonate) 関連製品

- 75618-25-6(Butyl Trifluoromethanesulfonate)

- 425-75-2(Ethyl trifluoromethanesulfonate)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:180597-96-0)3-Fluoropropyl trifluoromethanesulfonate

清らかである:99%

はかる:25g

価格 ($):1534.0